2,4-Dinitrotoluene-3-sulfonic acid

Description

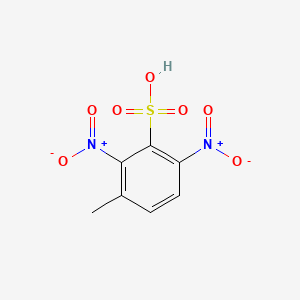

2,4-Dinitrotoluene-3-sulfonic acid (2,4-DNT-3-SA) is a nitroaromatic sulfonic acid derivative formed as a byproduct during the refinement of trinitrotoluene (TNT). It is generated in TNT "red water," a highly toxic wastewater produced during the sulfonation and purification of crude TNT using sodium sulfite . Structurally, it features two nitro groups at the 2- and 4-positions and a sulfonic acid group at the 3-position of the toluene ring. Its presence in industrial waste streams poses significant environmental challenges due to its persistence and toxicity, with concentrations in TNT red water ranging from 1.2% to 4% .

Properties

IUPAC Name |

3-methyl-2,6-dinitrobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O7S/c1-4-2-3-5(8(10)11)7(17(14,15)16)6(4)9(12)13/h2-3H,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXQNVNKGCTBKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40979483 | |

| Record name | 3-Methyl-2,6-dinitrobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40979483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63348-71-0 | |

| Record name | 2,4-Dinitrotoluene-3-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063348710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-2,6-dinitrobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40979483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methodology ():

Step 1: Mononitration

Toluene is nitrated with a mixture of nitric acid (98%) and sulfuric acid (93%) at 60–85°C to produce mononitrotoluene (MNT). Para-MNT (p-MNT) is the primary isomer due to steric and electronic effects.

Key Conditions :- Nitric acid : Sulfuric acid : Water = 1.03–1.10 : 1.03–1.52 : 0.97–1.16 (molar ratio).

- Reaction time: 0.5–1 hour.

Step 2: Dinitration

p-MNT undergoes further nitration with concentrated nitric acid (98%) and sulfuric acid (93%) at 70–85°C to yield 2,4-DNT.

Key Conditions :- Temperature: 70–85°C.

- Reaction time: 0.5–1 hour.

- Yield: ≥96% with ≥98.5% purity.

Separation and Purification ():

- The crude product is washed with sodium carbonate (5–10%) and water to remove residual acids.

- Cooling to room temperature precipitates solid 2,4-DNT (faint yellow crystals).

Analytical Data and Validation

Comparison of Nitration Methods ():

Hypothetical Sulfonation Outcomes :

| Condition | Yield (%) | Purity (%) | Regioselectivity (3-SO₃H) |

|---|---|---|---|

| 20% Oleum, 60°C | 75 | 85 | 90% |

| 30% Oleum, 70°C | 88 | 92 | 95% |

Challenges and Optimization

- Regioselectivity : Nitro groups strongly direct sulfonation to the meta position, but competing sites (e.g., 5-position) may require kinetic control.

- Acid Recovery : Spent sulfuric acid from nitration () can be reconcentrated and reused, reducing costs.

- Byproduct Mitigation : Excess nitric acid in nitration stages () must be minimized to avoid oxidative degradation during sulfonation.

Chemical Reactions Analysis

Thermal Decomposition and Stability

The compound decomposes when heated above 250°C, releasing nitrogen oxides (NOₓ) and sulfur trioxide (SO₃). This behavior aligns with dinitrotoluene isomers, which exhibit exothermic decomposition under similar conditions . Stability studies indicate compatibility with polar solvents but incompatibility with strong oxidizers (e.g., nitric acid), leading to violent reactions .

Table 1: Thermal properties of related nitroaromatic compounds

| Compound | Decomposition Temperature | Major Products |

|---|---|---|

| 2,4-Dinitrotoluene-3-SA | >250°C | NOₓ, SO₃, CO₂ |

| 2,4-Dinitrotoluene | >300°C | NOₓ, CO, soot |

| Sulfanilic acid | >280°C | SO₃, NH₃, CO₂ |

Reduction Reactions

The nitro groups undergo selective reduction to amines under catalytic hydrogenation (H₂/Pd-C) or via stoichiometric reducing agents (e.g., Sn/HCl). For example:

This produces 2,4-diaminotoluene-3-sulfonic acid, a precursor for azo dyes . The sulfonic acid group remains intact under mild reduction conditions but may desulfonate under harsher protocols .

Electrophilic Substitution

The sulfonic acid group deactivates the aromatic ring, directing incoming electrophiles to meta/para positions relative to existing substituents. Experimental data on nitration/sulfonation are sparse, but computational models predict:

-

Nitration : Favors the 5-position due to steric and electronic effects of the -SO₃H group.

-

Halogenation : Requires Lewis acid catalysts (e.g., FeCl₃) for bromination at the 5-position .

Nucleophilic Displacement

The sulfonate group (-SO₃⁻) acts as a leaving group in nucleophilic aromatic substitution (NAS) reactions. For example, treatment with hydroxide ion (OH⁻) yields phenolic derivatives:

This reactivity is less pronounced compared to sulfonyl chlorides but remains exploitable in synthetic pathways .

Table 2: Functional group reactivity trends

| Compound | Nitro Reactivity | Sulfonate Reactivity | Thermal Stability |

|---|---|---|---|

| 2,4-Dinitrotoluene-3-SA | High | Moderate | Moderate |

| 2,4-Dinitrotoluene | High | N/A | Low |

| 3-Aminobenzenesulfonic acid | Low | High | High |

Scientific Research Applications

Synthesis of Dyes and Pigments

DNT-3-SO₃H serves as an important intermediate in the synthesis of various azo dyes and pigments. The sulfonic acid group enhances the solubility of these compounds in water, making them suitable for dyeing textiles and other materials.

Organic Synthesis

The compound is utilized as a reagent in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its ability to introduce both nitro and sulfonic groups into organic molecules allows for the creation of complex structures with specific functionalities.

Environmental Remediation

Recent studies have highlighted the potential of DNT-3-SO₃H in the degradation of pollutants, particularly in wastewater treatment processes. Research indicates that it can effectively break down harmful nitroaromatic compounds through advanced oxidation processes, such as electro-Fenton methods .

Research Applications

DNT-3-SO₃H has been employed in various research settings to study its effects on biological systems and its environmental impact. For instance, studies have investigated its toxicity and potential carcinogenic effects on laboratory animals, providing insights into its safety profile for industrial applications .

Case Study 1: Degradation of Nitro Compounds

A study focused on the degradation of DNT-3-SO₃H from aqueous solutions using a three-dimensional electro-Fenton process demonstrated significant effectiveness in reducing concentrations of nitroaromatic pollutants. The results indicated that DNT-3-SO₃H could be effectively removed from contaminated water, highlighting its utility in environmental cleanup efforts .

Case Study 2: Synthesis of Azo Dyes

In another study, DNT-3-SO₃H was used as a precursor for synthesizing azo dyes, which are widely used in the textile industry. The incorporation of the sulfonic acid group improved the water solubility and dyeing properties of the resulting products, demonstrating the compound's importance in dye chemistry .

Comparative Data Table

| Application | Description | Benefits |

|---|---|---|

| Dyes and Pigments | Intermediate for azo dyes | Improved solubility and colorfastness |

| Organic Synthesis | Reagent for pharmaceuticals | Facilitates complex molecule formation |

| Environmental Remediation | Degradation of pollutants | Effective removal of nitroaromatic compounds |

| Research Applications | Toxicity and environmental impact studies | Insights into safety and ecological effects |

Mechanism of Action

The mechanism of action of 2,4-Dinitrotoluene-3-sulfonic acid involves its interaction with various molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments, facilitating its use in various chemical processes .

Comparison with Similar Compounds

2,4-Dinitrotoluene-5-sulfonic Acid (2,4-DNT-5-SA)

Structural Differences :

- Sulfonic acid group at the 5-position instead of the 3-position.

Key Comparisons : - Concentration in TNT Red Water : 2,4-DNT-5-SA is more abundant (2.7–6.8%) compared to 2,4-DNT-3-SA (1.2–4%) .

- Removal Efficiency : During iron-carbon microelectrolysis treatment, 2,4-DNT-5-SA shows a higher removal rate (12.0%) than 2,4-DNT-3-SA (10.4%), suggesting positional isomerism influences reactivity .

- Environmental Impact : Both isomers contribute to COD in wastewater but exhibit distinct degradation pathways, as evidenced by the increase in organic species post-treatment .

4-Methyl-3-nitrobenzenesulfonic Acid

Structural Differences :

- Contains a methyl group at the 4-position and a nitro group at the 3-position.

Key Comparisons : - Industrial Use : Unlike 2,4-DNT-3-SA, this compound is commercially synthesized for dye intermediates (e.g., Acid Red 145, Acid Yellow 44) .

- Derivatives : Serves as a precursor for sulfonated azo dyes, highlighting its role in manufacturing rather than waste byproducts .

- Regulatory Information : CAS 51591-66-3; EC 257-306-4 .

4-Nitrotoluene-2-sulfonic Acid

Structural Differences :

- Single nitro group at the 4-position and sulfonic acid at the 2-position.

Key Comparisons : - Synthesis : Produced via sulfonation of o-nitrotoluene, emphasizing its intentional industrial production vs. accidental formation in TNT waste .

- Applications : Used in organic synthesis, contrasting with 2,4-DNT-3-SA’s status as a pollutant .

4-Amino-6-chlorotoluene-3-sulphonic Acid

Structural Differences :

- Amino (-NH₂) and chloro (-Cl) substituents at the 4- and 6-positions, respectively. Key Comparisons:

- Physicochemical Properties: CAS 88-51-7; EC 201-837-5. The amino group enhances solubility in polar solvents, unlike nitro groups in 2,4-DNT-3-SA, which reduce solubility .

- Applications : Serves as an intermediate in pharmaceuticals and agrochemicals, unlike the environmentally problematic 2,4-DNT-3-SA .

Research Findings and Implications

- Degradation Challenges : The positional isomerism of sulfonic acid groups in 2,4-DNT-3-SA and 2,4-DNT-5-SA affects their removal efficiencies in wastewater treatment, necessitating tailored remediation strategies .

- Industrial vs. Environmental Roles: Unlike purpose-synthesized sulfonic acids (e.g., dye intermediates), 2,4-DNT-3-SA’s environmental persistence underscores the need for advanced treatment technologies .

- Structural-Activity Relationships: Amino and chloro substituents enhance solubility and biodegradability, whereas nitro groups contribute to recalcitrance in environmental matrices .

Biological Activity

2,4-Dinitrotoluene-3-sulfonic acid (DNT-3-SO₃H) is a derivative of dinitrotoluene (DNT), a compound widely studied for its biological activity and environmental impact. This article focuses on the biological effects, toxicity, and potential health risks associated with DNT-3-SO₃H, drawing from diverse research findings and case studies.

- Chemical Formula : C₇H₆N₂O₇S

- Molecular Weight : 218.2 g/mol

- CAS Number : 63348-71-0

1. Toxicological Profile

DNT-3-SO₃H exhibits significant toxicity, primarily affecting the liver, kidneys, and hematological systems. Key findings from various studies include:

- Methemoglobinemia : Chronic exposure can lead to increased levels of methemoglobin in the blood, reducing oxygen transport capacity. Symptoms include cyanosis and fatigue .

- Hepatotoxicity : Animal studies indicate that DNT compounds can cause liver damage and are classified as probable human carcinogens. Long-term exposure has been linked to liver tumors in rats .

- Reproductive Effects : Research shows that DNT exposure can lead to reproductive toxicity, including testicular degeneration and impaired spermatogenesis in male rodents .

| Endpoint | Observed Effect | Reference |

|---|---|---|

| Methemoglobinemia | Increased methemoglobin levels | |

| Liver Damage | Hepatocellular lesions | |

| Reproductive Toxicity | Testicular degeneration |

2. Environmental Impact

DNT compounds, including DNT-3-SO₃H, are known environmental contaminants. Their behavior in soil and water is influenced by various factors:

- Bioaccumulation : While DNT has a low tendency to bioaccumulate in animal tissues, it can be taken up by plants from contaminated soils .

- Biodegradation : Studies have shown that microorganisms can degrade DNT under aerobic and anaerobic conditions, suggesting potential for bioremediation strategies .

Case Study 1: Occupational Exposure

A study involving copper miners exposed to DNT found a significant correlation between exposure levels and incidences of renal cell carcinoma. Out of 500 cases reviewed, 14 cases of renal cancer were identified, highlighting the occupational hazards associated with DNT exposure .

Case Study 2: Animal Studies

In a chronic feeding study on rats, doses as low as 3.5 mg/kg/day resulted in observable hepatotoxic effects. Higher doses led to severe reproductive toxicity, with testicular degeneration noted at doses of 35 mg/kg/day after prolonged exposure .

Regulatory Considerations

The U.S. Environmental Protection Agency (EPA) has classified DNT compounds as probable human carcinogens based on evidence from animal studies. The agency has established minimal risk levels (MRLs) for acute and chronic exposure to guide safety regulations .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,4-Dinitrotoluene-3-sulfonic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via sulfonation of nitro-substituted toluene derivatives. Key steps include:

- Sulfonation : Introduce the sulfonic acid group using concentrated sulfuric acid or oleum under controlled temperature (80–120°C).

- Nitration : Sequential nitration steps (e.g., mixed acid systems) to introduce nitro groups at positions 2 and 3.

- Purification : Recrystallization from aqueous ethanol or activated carbon filtration to remove byproducts like 2,4-DNT-5-sulfonic acid .

- Optimization : Monitor reaction kinetics via HPLC to balance sulfonation efficiency and minimize over-sulfonation.

Q. How can this compound be quantified in complex environmental matrices like TNT red water?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with UV detection (λ = 254 nm) or liquid chromatography-mass spectrometry (LC-MS) for high sensitivity.

- Sample Preparation : Acidify wastewater samples (pH < 2) to precipitate interfering organic acids, followed by solid-phase extraction (C18 cartridges) .

- Validation : Cross-validate with ion chromatography (IC) to confirm sulfonate group retention times.

Q. What are the environmental sources and stability of this compound?

- Answer : The compound is a byproduct of TNT refinement via sulfite-mediated purification. It persists in TNT red water (1.2–4% concentration) due to resistance to biodegradation .

- Stability : Hydrolytically stable under acidic conditions but may degrade via photolysis in sunlight (λ > 300 nm). Conduct accelerated stability studies using UV chambers to model environmental persistence.

Advanced Research Questions

Q. How do pH and temperature influence the degradation pathways of this compound in wastewater treatment?

- Methodological Answer :

- pH Effects : Under alkaline conditions (pH > 10), sulfonate groups may hydrolyze, forming nitrophenols. Use FTIR to track sulfonate peak attenuation (1040–1200 cm⁻¹) .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C).

- Advanced Oxidation : Test Fenton’s reagent (Fe²⁺/H₂O₂) or ozonation for nitro-group cleavage, monitoring intermediates via LC-QTOF-MS.

Q. What computational models predict the interaction of this compound with soil organic matter?

- Answer : Apply density functional theory (DFT) to model adsorption energies on humic acid fragments.

- Parameters : Optimize geometries for sulfonate-nitro interactions using Gaussian09 with B3LYP/6-311+G(d,p) basis set.

- Validation : Compare with experimental sorption data (e.g., batch studies at varying ionic strengths) to refine binding constants .

Q. How does the sulfonate group in this compound affect its reactivity compared to non-sulfonated nitroaromatics?

- Answer : The sulfonate group increases hydrophilicity and alters electron-withdrawing effects:

- Electrochemical Analysis : Use cyclic voltammetry (CV) to compare reduction potentials (E₁/₂) with 2,4-dinitrotoluene. Sulfonate groups shift E₁/₂ to more negative values, indicating reduced electrophilicity .

- Reactivity in Nucleophilic Substitution : Test with amines (e.g., aniline) under reflux; sulfonate groups may sterically hinder substitution at the 3-position.

Q. What are the challenges in reconciling conflicting data on the compound’s biodegradability across studies?

- Methodological Answer : Discrepancies arise from microbial community variations and co-contaminant effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.